![molecular formula C13H13ClF3N5 B2462474 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-80-9](/img/structure/B2462474.png)
3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a triazole and piperidine moiety
Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole motif have been studied for their interaction with various biological receptors . These compounds are often used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores throughhydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Compounds containing the 1,2,4-triazole motif have been associated with a wide range of potential pharmaceutical activities, includingantibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Given the broad range of activities associated with 1,2,4-triazole-containing compounds, it is likely that the effects would be diverse, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Substitution with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazole-substituted pyridine is reacted with piperidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the pyridine, triazole, or piperidine rings.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to triazoles, including 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine. Research indicates that triazole derivatives exhibit potent antifungal activities against various fungal pathogens. For instance, certain derivatives demonstrated effective inhibition against Botrytis cinerea, a significant plant pathogen, with inhibition rates exceeding 80% in some cases .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The observed inhibition rates ranged from 40% to over 60%, indicating moderate activity compared to established chemotherapeutic agents like doxorubicin . This suggests that further development could yield promising anticancer therapeutics.
Insecticidal Activity
In agricultural contexts, the compound's derivatives have been tested for insecticidal properties. Research indicates that specific triazole derivatives exhibit moderate insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates of treated insects reached up to 90%, although these were still lower than those achieved by leading insecticides like chlorantraniliprole . This positions triazole derivatives as potential candidates for developing new insecticides.
Material Science Applications
Triazole-containing compounds are also being explored for their utility in material science. The unique electronic properties imparted by trifluoromethyl groups make these compounds suitable for applications in organic electronics and photonic devices. Their stability and reactivity can be harnessed in designing new materials with specific electronic characteristics .
Case Study 1: Antifungal Efficacy Evaluation
A study conducted on a series of trifluoromethyl pyrimidine derivatives demonstrated excellent antifungal activity against B. cinerea. The compound this compound was part of a broader evaluation where multiple derivatives were synthesized and tested. The results indicated that some compounds had inhibition rates comparable to or exceeding those of commercial fungicides .
Compound | Inhibition Rate (%) | Pathogen |
---|---|---|
Compound A | 96.76 | B. cinerea |
Compound B | 100 | B. cinerea |
Compound C | 82.73 | S. sclerotiorum |
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer activities, various triazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against PC3 cells, with inhibition rates reaching up to 64% at low concentrations (5 µg/ml) .
Cell Line | Inhibition Rate (%) | Compound Tested |
---|---|---|
PC3 | 64.20 | Triazole Derivative A |
K562 | 37.80 | Triazole Derivative B |
A549 | 48.25 | Triazole Derivative C |
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Uniqueness
3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
3-Chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine (CAS No. 337919-80-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
The molecular formula of the compound is C13H13ClF3N5, with a molecular weight of approximately 335.72 g/mol. It features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a 1,2,4-triazole.
Property | Value |
---|---|
Molecular Formula | C13H13ClF3N5 |
Molecular Weight | 335.72 g/mol |
Boiling Point | 479.3 ± 55.0 °C (Predicted) |
Density | 1.446 ± 0.06 g/cm³ |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine structure in the target compound may enhance its interaction with microbial targets.
Case Study:
A study evaluating triazole derivatives demonstrated that modifications at the piperidine position significantly influenced antibacterial potency. For example, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against MSSA, outperforming traditional antibiotics like vancomycin .
Antifungal Activity
Triazoles are well-known for their antifungal properties, particularly in treating fungal infections. The compound's structure suggests potential efficacy against fungal strains due to the presence of both triazole and pyridine components.
Research Findings:
In vitro studies have indicated that triazole-based compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . The specific activity of this compound against various fungal strains remains to be thoroughly investigated.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in pathogen metabolism or cell wall synthesis. Triazoles typically act by inhibiting cytochrome P450-dependent enzymes, which are crucial for sterol biosynthesis in fungi and certain bacteria .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Preliminary studies indicate that while many triazole derivatives exhibit low toxicity profiles, comprehensive toxicological data specific to this compound is required to establish its safety for potential therapeutic use.
Properties
IUPAC Name |
3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5/c14-10-5-9(13(15,16)17)6-18-12(10)22-3-1-8(2-4-22)11-19-7-20-21-11/h5-8H,1-4H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNAEHVOXFPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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